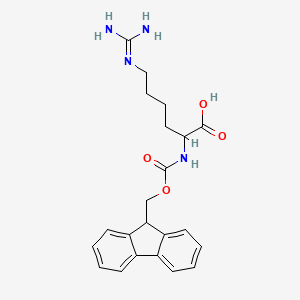

N-Fmoc-L-homoarginine

Description

Contextualization of N-Fmoc-L-Homoarginine within Amino Acid Chemistry

This compound is a chemically modified form of L-homoarginine, a non-proteinogenic amino acid. L-homoarginine is an analogue of the essential proteinogenic amino acid L-arginine, distinguished by the presence of an additional methylene (B1212753) group in its side chain. While not incorporated into proteins during translation, L-homoarginine is found in nature, with studies identifying its presence in marine sponges. acs.org Together with arginine, it can act as a substrate for the production of nitric oxide in the human body. acs.org

The defining feature of the title compound is the N-alpha-(9-fluorenylmethyloxycarbonyl) or "Fmoc" group. The Fmoc group is a base-labile protecting group attached to the alpha-amino group of L-homoarginine. chemimpex.comnih.gov This protection is essential for its application in chemical synthesis, preventing the amino group from participating in unintended reactions while allowing the carboxyl group to react for peptide bond formation. nih.gov

Significance as a Building Block in Synthetic Methodologies

This compound is a key building block, primarily utilized in Fmoc-based solid-phase peptide synthesis (SPPS). chemimpex.comnih.gov SPPS is a cornerstone of modern peptide chemistry, enabling the automated and efficient construction of peptide chains on a solid resin support. nih.gov The Fmoc protecting group is stable to the coupling conditions but can be readily removed with a mild base, typically piperidine (B6355638), to expose a new N-terminal amine for the next coupling cycle. nih.govgoogle.com

The incorporation of the homoarginine residue into a peptide sequence can introduce unique properties. The longer side chain compared to arginine can alter the peptide's conformation and basicity. Researchers leverage this compound to introduce cationic properties into peptides, which can enhance their binding affinity to biological targets and potentially improve their pharmacokinetic profiles. chemimpex.com

Overview of Research Trajectories

Research involving this compound is diverse, spanning multiple areas of chemical and biomedical science. A major focus is its application in drug discovery and development, where it is used to create peptide-based therapeutics with enhanced stability or bioactivity. chemimpex.comchemimpex.com Its unique structure is valuable for designing novel drug candidates. chemimpex.com

Another significant research avenue is in bioconjugation, where the compound is used to link peptides to other molecules like imaging agents or drugs, potentially improving targeted delivery systems. chemimpex.com In the field of protein engineering, it is used to modify proteins to enhance their stability or function. chemimpex.comchemimpex.com Furthermore, this compound and its protected variants are instrumental in the total synthesis of complex natural products, such as those isolated from marine organisms. awi.de A key area of process research focuses on overcoming the inherent difficulties of coupling bulky amino acids like arginine and homoarginine during SPPS, with studies exploring improved solvents and coupling strategies to increase efficiency. google.comrsc.orgresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

6-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O4/c23-21(24)25-12-6-5-11-19(20(27)28)26-22(29)30-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,26,29)(H,27,28)(H4,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRELIJBJYZHTQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCN=C(N)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Detailed Research Findings

The utility of N-Fmoc-L-homoarginine is demonstrated in numerous synthetic applications. A significant challenge in SPPS is the efficient incorporation of arginine and its analogues, which are known to be difficult to couple to a growing peptide chain. google.com This difficulty is often attributed to steric hindrance and, for arginine itself, the potential for lactam formation. researchgate.net Research has shown that using specific solvents, such as N-butylpyrrolidinone (NBP), can be an effective strategy to improve coupling efficiency, especially when combined with elevated temperatures to reduce solvent viscosity. rsc.orgresearchgate.net

To prevent unwanted side reactions at the guanidino group of the homoarginine side chain during peptide synthesis, additional protecting groups are required. Several protected versions of this compound are commercially available and utilized in research. These include:

Nα-Fmoc-Nω,Nω'-bis-Boc-L-homoarginine : Here, the guanidino group is protected by two tert-butyloxycarbonyl (Boc) groups. chemimpex.com These are acid-labile and are removed during the final cleavage from the resin with strong acid.

N-Fmoc-N-Pbf-L-Homoarginine : This derivative uses the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group for side-chain protection. rsc.orgchemicalbook.comsigmaaldrich.com The Pbf group is also acid-labile and is a common choice in Fmoc-SPPS for arginine and its analogues. rsc.org

Nα-Fmoc-Nω-bis-carbobenzoxy-L-homoarginine : In this case, two carbobenzoxy (Z) groups protect the side chain, which can be removed by catalytic hydrogenation. chemimpex.com

The selection of the appropriate side-chain protecting group is critical for the success of the peptide synthesis. These protecting groups ensure that the highly basic and nucleophilic guanidinium (B1211019) moiety does not interfere with the peptide bond formation or other chemical modifications performed on the peptide. chemimpex.com

Specific research applications highlight its importance:

Gonadotropin-Releasing Hormone (GnRH) Antagonists : this compound derivatives, such as Fmoc-L-hArg(Et)2-OH*HCl, are used as building blocks for the SPPS of GnRH antagonists like Ganirelix acetate. iris-biotech.de

Marine Natural Products : Fmoc/Pmc-protected L-homoarginine has been used in the solid-phase synthesis of N-alpha-(4-bromopyrrolyl-2-carbonyl)-L-homoarginine, a natural product isolated from the sponge Agelas wiedenmayeri. awi.de

Antimicrobial Peptidomimetics : The synthesis of Fmoc-N,N'-bis-Boc-homoarginine has been reported as a key step in creating peptidomimetics that mimic viral proteins and possess antimicrobial properties. uzh.ch

Data Tables

Strategies for this compound Synthesis

The efficient synthesis of this compound hinges on key strategies including effective guanidinylation, maintenance of stereochemistry, and the judicious use of protecting groups.

Guanidinylation Approaches

The core of this compound synthesis lies in the guanidinylation of the side chain of an appropriate L-lysine derivative. The starting material is typically Nα-Fmoc-L-lysine, where the alpha-amino group is already protected. The challenge resides in the selective and efficient conversion of the ε-amino group into a guanidino moiety. A variety of reagents have been developed for this purpose, each with its own advantages and limitations. researchgate.netrsc.org

Common guanidinylating agents include:

N,N′-Di-Boc-N″-triflylguanidine: This reagent is highly reactive and allows for guanidinylation to be performed under mild conditions and is often successful in solid-phase synthesis. nih.govgoogle.comgoogle.com

1H-Pyrazole-1-carboxamidine: This reagent can be used for the guanidinylation of primary amines. nih.gov However, it may require a large excess and prolonged reaction times to achieve complete conversion. nih.gov

O-Methylisourea: This reagent is cost-effective and has been used for the guanidinylation of lysine-based copolymers to yield homoarginine residues. nih.gov

N,N′-bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea: This agent reacts readily with primary amines under ambient conditions to afford Boc-protected guanidines. researchgate.net

The choice of guanidinylating agent can significantly impact the reaction efficiency and the purity of the final product.

| Guanidinylating Agent | Key Features | References |

| N,N′-Di-Boc-N″-triflylguanidine | High reactivity, mild conditions, suitable for solid-phase synthesis. | nih.govgoogle.comgoogle.com |

| 1H-Pyrazole-1-carboxamidine | Commercially available, but may require excess and long reaction times. | nih.gov |

| O-Methylisourea | Cost-effective, used in polymer modification. | nih.gov |

| N,N′-bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea | Reacts under ambient conditions with primary amines. | researchgate.net |

Stereoselective Synthesis Methods

Maintaining the stereochemical integrity of the L-amino acid throughout the synthetic sequence is paramount. The synthesis of this compound almost invariably starts from L-lysine or its derivatives. acs.orgnih.gov This ensures that the chiral center at the α-carbon retains the desired L-configuration.

Analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) are often employed to confirm the enantiomeric purity of the final product. For instance, derivatization with Marfey's reagent followed by LC/MS analysis can be used to separate and quantify the L- and D-isomers. acs.org While the guanidinylation reaction itself does not typically affect the stereocenter, subsequent steps and purifications must be carried out under conditions that prevent racemization. Biocatalytic approaches, although less common for this specific compound, offer high stereoselectivity in amino acid modifications. acs.orgnih.gov

Protection Group Strategies

The synthesis of this compound is a prime example of the application of orthogonal protecting group strategies, which are fundamental in peptide chemistry. biosynth.comtotal-synthesis.com This strategy allows for the selective removal of one protecting group while others remain intact.

α-Amino Group Protection: The 9-fluorenylmethoxycarbonyl (Fmoc) group is the standard choice for the temporary protection of the α-amino group. total-synthesis.com Its key advantage is its lability to bases, such as piperidine (B6355638), while being stable to the acidic conditions often used for the removal of side-chain protecting groups. creative-peptides.comiris-biotech.de

Guanidino Group Protection: The guanidino group of homoarginine is strongly basic and nucleophilic, necessitating protection to prevent side reactions during peptide synthesis. mdpi.commerckmillipore.com Several protecting groups are employed, often in their di-protected form to fully mask the reactivity. Common choices include:

tert-Butoxycarbonyl (Boc): The di-Boc protected guanidino group is a common strategy. The Boc groups are stable to the basic conditions used for Fmoc removal and are typically cleaved with strong acids like trifluoroacetic acid (TFA). creative-peptides.commdpi.com

Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf): This is another widely used acid-labile protecting group for the guanidino function. mdpi.com

Other Sulfonyl-based groups: Groups like Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) and Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) have also been used, with varying degrees of acid lability. mdpi.com

| Functional Group | Protecting Group | Deprotection Condition | Orthogonality | References |

| α-Amino | Fmoc | Base (e.g., Piperidine) | Orthogonal to acid-labile groups | total-synthesis.comcreative-peptides.com |

| Guanidino | Boc | Acid (e.g., TFA) | Orthogonal to base-labile Fmoc | creative-peptides.commdpi.com |

| Guanidino | Pbf | Acid (e.g., TFA) | Orthogonal to base-labile Fmoc | mdpi.com |

Optimization of Synthetic Routes

Optimizing the synthesis of this compound focuses on improving yield, purity, and efficiency. Key areas of optimization include:

Choice of Guanidinylating Agent: As discussed, the reactivity of the guanidinylating agent is crucial. Highly reactive reagents like N,N′-di-Boc-N″-triflylguanidine can lead to faster and more complete reactions. nih.gov

Reaction Conditions: The choice of solvent can be critical. For instance, to overcome solubility issues of Nα-Fmoc-lysine in dichloromethane, a silylation step with N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) can be employed to generate a more soluble derivative prior to guanidinylation. google.com

Purification Methods: Efficient purification techniques are essential to obtain high-purity this compound. Crystallization is a common method for purifying N-Fmoc-amino acids. google.com

Synthesis of this compound Derivatives

This compound serves as a versatile starting material for the synthesis of various derivatives, which are often incorporated into peptides to modulate their biological activity. rsc.orgchemimpex.com

Side-Chain Functionalization Methods

Modification of the guanidino side chain of this compound allows for the introduction of diverse functionalities. One common approach is the N-alkylation of the guanidino group. For example, N-alpha-(9-Fluorenylmethyloxycarbonyl)-N,N'-diethyl-L-homoarginine hydrochloride has been synthesized and used as a building block for GnRH antagonists. iris-biotech.de This type of modification can alter the basicity, lipophilicity, and hydrogen-bonding capacity of the side chain, thereby influencing the properties of the resulting peptide.

Isotopic Labeling Strategies

Isotopic labeling of this compound is a valuable technique for a variety of applications, including quantitative proteomics, structural biology studies using NMR spectroscopy, and as internal standards in mass spectrometry-based analyses. The introduction of stable isotopes such as 13C, 15N, or 18O into the molecule allows for the differentiation and quantification of peptides containing this modified amino acid.

Several general methods for the isotopic labeling of Fmoc-protected amino acids have been developed, which can be adapted for this compound. One common strategy involves the introduction of 18O into the carboxylic acid group. This can be achieved by reacting the Fmoc-amino acid with a carbodiimide (B86325) in the presence of H218O. acs.org This method is efficient and compatible with standard protecting groups like Fmoc and Boc. acs.org A microwave-assisted version of this procedure has been shown to reduce reaction times and increase labeling efficiency. nih.gov

For the incorporation of 13C and 15N isotopes, the synthesis would typically start from an isotopically labeled precursor. For example, the synthesis of selectively labeled arginine with 13C, 15N, and deuterium (B1214612) has been demonstrated, and similar principles can be applied to the synthesis of labeled homoarginine. nih.gov Commercially available, fully labeled Fmoc-L-arginine (13C6, 15N4) serves as a precedent for the feasibility of producing similarly labeled this compound. isotope.cominnovagen.com The synthesis of peptides with stable isotopes requires high-purity labeled amino acid building blocks to ensure the quality of the final product, as the labeled and unlabeled peptides are often difficult to separate by chromatography. innovagen.com

The table below outlines potential isotopic labeling strategies for this compound.

| Isotope | Labeling Position(s) | Method | Applications |

| 18O | α-Carboxylic acid | Carbodiimide-mediated exchange with H218O acs.org | Quantitative proteomics, Mass spectrometry |

| 13C, 15N | Backbone and/or side chain | Synthesis from labeled precursors | NMR spectroscopy, Protein structure and interaction studies |

Homoarginine-Containing Building Blocks for Specialized Applications

The incorporation of homoarginine into peptides can impart unique properties, leading to the development of building blocks for specialized applications in medicinal chemistry and drug discovery. The additional methylene (B1212753) group in the side chain of homoarginine compared to arginine can influence the peptide's conformation, stability, and biological activity.

One significant application is in the design of peptides with increased resistance to enzymatic degradation. The replacement of arginine with homoarginine has been shown to enhance the stability of peptides against trypsin-like enzymes, which typically cleave at the C-terminal side of arginine and lysine (B10760008) residues. nih.gov This increased stability can lead to improved pharmacokinetic profiles for peptide-based drugs.

Homoarginine-containing building blocks are also utilized to modulate the biological activity of peptides. For example, the substitution of arginine with homoarginine in opioid peptides has been explored to create analogues with altered receptor binding affinities and signaling properties. nih.gov In the field of antimicrobial peptides (AMPs), the introduction of homoarginine has been investigated as a strategy to enhance antimicrobial potency and selectivity, while potentially reducing toxicity to host cells. nih.gov Research has shown that incorporating homoarginine into AMPs can improve their therapeutic index and tolerance to physiological conditions. nih.gov

Furthermore, homoarginine derivatives are used in the synthesis of peptide libraries for drug discovery, allowing for the exploration of a wider range of chemical space and biological activities. chemimpex.com The unique properties of homoarginine make it a valuable tool for optimizing peptide-based drug candidates. chemimpex.com The development of various protected homoarginine building blocks, such as those with Pbf or diethyl protection, facilitates their incorporation into peptides for these specialized applications. iris-biotech.deiris-biotech.de

The table below provides examples of specialized applications for homoarginine-containing building blocks.

| Application Area | Rationale for Homoarginine Incorporation | Example Research Finding |

| Enzyme-Resistant Peptides | Increased stability against trypsin-like enzymes. nih.gov | Replacement of Arg with Har in opioid peptides led to increased resistance to degradation. nih.gov |

| Antimicrobial Peptides | Enhanced antimicrobial activity and selectivity. nih.gov | A homoarginine-containing derivative of an AMP showed optimized antimicrobial activity and lower toxicity. nih.gov |

| Opioid Peptide Analogues | Modulation of receptor binding and biological activity. nih.gov | Synthesis and testing of homoarginine-containing neo-endorphins and dynorphins. nih.gov |

| GnRH Antagonists | Development of superagonists with altered hormonal release. iris-biotech.de | A dialkyl-D-homoarginine at position 6 of a GnRH analogue influenced gonadotropin-II and growth hormone release. iris-biotech.de |

Role in Solid-Phase Peptide Synthesis (SPPS)

The primary application for this compound is as a monomer unit in the stepwise, solid-phase assembly of peptides. chemimpex.comvulcanchem.com The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for the α-amino group, which is stable to the conditions required for peptide bond formation but can be selectively removed under mild basic conditions to allow for chain elongation. chemimpex.compeptide.com The guanidino group on the homoarginine side chain is highly basic and nucleophilic, necessitating the use of a permanent, acid-labile protecting group to prevent side reactions during synthesis.

Commonly used side-chain protecting groups for Fmoc-L-homoarginine are analogous to those used for Fmoc-L-arginine, with Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) being a prevalent choice. sigmaaldrich.com

Table 1: Common Side-Chain Protecting Groups for Fmoc-L-homoarginine in SPPS

| Protecting Group | Chemical Name | Cleavage Condition | Notes |

| Pbf | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Trifluoroacetic acid (TFA) | Widely used; can be used in the same manner as for Fmoc-Arg(Pbf)-OH. sigmaaldrich.com |

| Boc | tert-Butoxycarbonyl | Trifluoroacetic acid (TFA) | Fmoc-hArg(Boc)₂-OH can be used to avoid by-products that cause sulfonation of Trp or Tyr. merckmillipore.com |

| (Et)₂ | Diethyl | Trifluoroacetic acid (TFA) | Used in the synthesis of the GnRH antagonist Ganirelix. iris-biotech.de |

The incorporation of Fmoc-L-homoarginine into a growing peptide chain on a solid support follows standard Fmoc-SPPS protocols. nih.gov The general cycle consists of two main steps: deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid.

A typical protocol for incorporating Fmoc-L-hArg(Pbf)-OH involves:

Resin Swelling: The solid support (e.g., 2-chlorotrityl chloride resin) with the nascent peptide chain is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF). nih.gov

Fmoc Deprotection: The N-terminal Fmoc group is removed by treating the resin with a solution of 20% piperidine in DMF. nih.govnih.gov The completion of this step can be monitored by observing the UV absorbance of the dibenzofulvene-piperidine adduct in the filtrate. nih.gov

Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the cleavage by-products. nih.gov

Coupling: The Fmoc-L-hArg(Pbf)-OH is pre-activated and coupled to the newly freed N-terminal amine of the resin-bound peptide. Standard coupling reagents include carbodiimides like DIC (N,N'-diisopropylcarbodiimide) in the presence of an additive like OxymaPure, or uronium/aminium salts such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or TBTU, typically with the addition of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). merckmillipore.comnih.gov

Washing: The resin is washed again with DMF to remove excess reagents and soluble by-products, leaving the elongated peptide chain ready for the next cycle. peptide.com

This cycle is repeated until the desired peptide sequence is fully assembled.

While the incorporation of Fmoc-L-homoarginine is generally straightforward, challenges similar to those encountered with its analogue, Fmoc-L-arginine, can arise.

Steric Hindrance: The bulky Pbf protecting group on the side chain, combined with the inherent bulk of the Fmoc group, can lead to slower coupling kinetics, particularly when coupling to a sterically hindered amino acid on the resin. merckmillipore.com This may require extended reaction times or double coupling strategies to ensure the reaction goes to completion.

A proposed solution to improve coupling efficiency, particularly for problematic sequences or when using more viscous "green" solvents, is to perform an in situ activation at an elevated temperature (e.g., 45°C) with carefully controlled stoichiometry of the protected amino acid and coupling reagents. researchgate.net

The quality of the final peptide product is directly correlated with the purity of the this compound building block used in the synthesis. sigmaaldrich.com The presence of even small amounts of impurities can have a significant cumulative effect on the purity and yield of the target peptide, especially for longer sequences. sigmaaldrich.com

Key impurities in Fmoc-amino acid preparations include:

Enantiomeric Impurities (D-isomers): The presence of the D-enantiomer (Fmoc-D-homoarginine) will result in the incorporation of the wrong stereoisomer, leading to diastereomeric peptide impurities that are often very difficult to separate from the desired product by standard chromatographic methods. sigmaaldrich.com

Amino Acid-Related Impurities: Side reactions during the attachment of the Fmoc group can create impurities that may lead to double insertion of the amino acid into the peptide sequence. sigmaaldrich.com

Residual Free Amino Acid: Traces of unprotected L-homoarginine can also cause unwanted side reactions or insertions. sigmaaldrich.com

High-purity building blocks, with specified low levels of these impurities, are crucial for achieving high peptide yield and simplifying purification. sigmaaldrich.comsigmaaldrich.com

Table 2: Theoretical Impact of Building Block Enantiomeric Purity on Final Peptide Purity

| Peptide Length (Number of Residues) | L-Content of Building Block: 99.5% | L-Content of Building Block: 99.8% |

| 20-mer | 90% | 96% |

| 40-mer | 82% | 92% |

| 60-mer | 74% | 89% |

| (This table illustrates the theoretical maximum purity of the target peptide based on the enantiomeric purity of the amino acid building blocks used for each coupling step, adapted from related purity analyses). sigmaaldrich.com |

Design and Synthesis of Homoarginine-Containing Peptides

The substitution of arginine with homoarginine is a common strategy in peptide design to enhance biological activity or improve metabolic stability. nih.gov The additional methylene group in the side chain can alter receptor binding interactions and increase resistance to degradation by trypsin-like proteases, which typically cleave at the C-terminal side of arginine and lysine residues. nih.gov

This compound has been successfully incorporated into a variety of linear peptide architectures using standard Fmoc-SPPS methodologies.

Opioid Peptides: Researchers have synthesized analogues of neo-endorphins and dynorphins by replacing arginine with homoarginine. These syntheses were achieved by preparing Boc-protected homoarginine derivatives for use in peptide synthesis, demonstrating the utility of incorporating this residue to modify bioactive peptides. nih.gov

Apelin Analogues: In the development of metabolically stable apelin-analogues, L-homoarginine was incorporated alongside other non-natural amino acids like L-cyclohexylalanine (Cha). nih.gov The synthesis was performed on a 2-chlorotritylchloride resin using Fmoc-hArg(Pbf)-OH as the building block, yielding potent apelin receptor activators. nih.gov

Arginine-Histidine Peptides: While focused on arginine and histidine, studies on (HR)n linear peptides provide a clear blueprint for the synthesis of similar constructs containing homoarginine. The synthesis involved standard Fmoc/tBu solid-phase chemistry on a 2-chlorotrityl resin, followed by cleavage and deprotection using a trifluoroacetic acid (TFA)-based cocktail. nih.gov

The incorporation of homoarginine is also a valuable tool in the design of cyclic peptides, where the residue can influence the conformational constraints and biological properties of the macrocycle.

The synthesis of homoarginine-containing cyclic peptides generally involves two main stages:

Linear Peptide Assembly: The linear precursor peptide is synthesized on a solid support, often a hyper-acid-labile resin like 2-chlorotrityl chloride resin. This allows the protected peptide to be cleaved from the resin while keeping the side-chain protecting groups intact. nih.gov

Macrolactamization: The protected linear peptide is then cyclized in solution under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. The cyclization is typically achieved by forming an amide bond between the N- and C-termini.

An example of this strategy is the synthesis of cyclic peptides composed of alternating arginine and histidine residues, [HR]n. nih.gov The protected linear peptide was first assembled via Fmoc-SPPS. It was then cleaved from the resin using a mixture of dichloromethane, trifluoroethanol, and acetic acid. The resulting protected linear peptide was subsequently cyclized in solution, followed by a final deprotection step to yield the target cyclic peptide. nih.gov This methodology is directly applicable to the synthesis of cyclic peptides containing homoarginine.

Multi-Modified Peptide Sequences

The incorporation of this compound is frequently a component of strategies to create multi-modified peptides, where several amino acid residues are altered to enhance specific properties. The use of the Fmoc group is central to what is known as an orthogonal protection scheme. vulcanchem.comvulcanchem.comiris-biotech.de In this strategy, different protecting groups, which can be removed under different chemical conditions, are used for various functional groups within the peptide. iris-biotech.deug.edu.pl This allows for the selective modification of specific sites on the peptide chain without affecting others.

For instance, a peptide can be synthesized using Fmoc-protected amino acids, including this compound. vulcanchem.com Other amino acids in the sequence might have side chains protected by groups like tert-butyl (tBu) or Boc (tert-butyloxycarbonyl), which are stable to the basic conditions used for Fmoc removal (typically piperidine) but are sensitive to acid. vulcanchem.comiris-biotech.de This orthogonality enables the introduction of homoarginine alongside other modifications such as:

Phosphorylation: The addition of phosphate (B84403) groups to serine, threonine, or tyrosine residues, which is crucial for studying cell signaling. genscript.comambiopharm.cominnovagen.com

Glycosylation: The attachment of sugar moieties to asparagine, serine, or threonine residues to mimic natural glycoproteins, influencing protein folding and cell-cell recognition. nih.govnih.govwur.nl

Lipidation: The conjugation of fatty acids to enhance membrane binding and improve the pharmacokinetic profile of therapeutic peptides. nih.govfrontiersin.org

Methylation: The addition of methyl groups to lysine or arginine residues, a common post-translational modification (PTM) involved in epigenetic regulation. genscript.cominnovagen.com

The synthesis of such multi-modified peptides requires careful planning of the protecting group strategy. This compound fits seamlessly into Fmoc/tBu-based SPPS, allowing its guanidinium (B1211019) group to be deprotected during the final acid cleavage step along with other side-chain protecting groups. iris-biotech.de This approach has been used to create complex peptides for studying protein-protein interactions, enzyme mechanisms, and developing new therapeutic agents. innovagen.com

Development of Peptidomimetics Featuring Homoarginine

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation, better bioavailability, and increased receptor affinity and selectivity. frontiersin.orgnih.gov Homoarginine is a valuable component in the design of such molecules.

Peptidomimetic Design Principles

The inclusion of homoarginine in a peptidomimetic design is often driven by the unique properties of its guanidinium group. nih.govresearchgate.net Key design principles include:

Modulating Basicity and Hydrogen Bonding: The guanidinium group of homoarginine is strongly basic and remains protonated over a wide physiological pH range. It can form multiple, stable bidentate hydrogen bonds with negatively charged groups like phosphates, carboxylates, and sulfates on target receptors or enzymes. nih.govmdpi.com The extra methylene group in the homoarginine side chain, compared to arginine, alters the precise positioning and flexibility of the guanidinium group, which can be used to fine-tune binding interactions. uzh.chuq.edu.aunih.gov

Enhancing Membrane Interactions: The positive charge of the guanidinium group is crucial for the interaction of many cell-penetrating peptides (CPPs) and antimicrobial peptidomimetics with negatively charged bacterial or mammalian cell membranes. nih.govresearchgate.net Studies have shown that guanidinium groups are more effective than primary amines (like that in lysine) at promoting membrane permeation. nih.gov Substituting lysine with homoarginine has been shown to increase the membrane-interacting ability of certain peptides. kyoto-u.ac.jp

Improving Proteolytic Stability: Peptidomimetics often incorporate non-canonical amino acids like homoarginine to increase their resistance to degradation by proteases, which are highly specific for natural L-amino acids. ambiopharm.comfrontiersin.org This leads to a longer half-life in biological systems.

The table below summarizes the key properties of the homoarginine side chain that are exploited in peptidomimetic design.

| Property | Description | Significance in Peptidomimetic Design |

| Guanidinium Group | A planar, resonance-stabilized functional group with a delocalized positive charge and multiple hydrogen bond donors. nih.gov | Enables strong, specific electrostatic and hydrogen-bonding interactions with biological targets. researchgate.netnih.gov |

| High Basicity (pKa) | The guanidinium group has a high pKa, ensuring it remains protonated and positively charged at physiological pH. nih.gov | Maintains electrostatic interactions crucial for membrane translocation and receptor binding. |

| Extended Side Chain | Contains an additional methylene (-CH2-) group compared to arginine. uq.edu.aunih.gov | Provides altered spatial positioning and increased flexibility of the guanidinium headgroup, allowing for optimization of binding affinity. uzh.ch |

| Non-Canonical Structure | Not one of the 20 proteinogenic amino acids. ambiopharm.commdpi.com | Confers resistance to degradation by proteolytic enzymes, increasing the in vivo stability and half-life of the peptidomimetic. frontiersin.org |

Scaffolding Strategies

To create effective peptidomimetics, the functional side chains of amino acids are often displayed on non-peptidic or modified backbones known as scaffolds. This approach moves away from the traditional peptide structure to achieve greater stability and novel conformations. This compound is used to introduce the critical guanidinium side chain onto these diverse scaffolds.

Examples of scaffolding strategies include:

β-Peptide Foldamers: β-peptides are polymers of β-amino acids. They can fold into stable, predictable secondary structures like helices, even in short sequences. nih.govacs.org By incorporating β-homoarginine (synthesized from β-lysine), researchers can create amphiphilic helical structures that mimic antimicrobial or cell-penetrating peptides, with the guanidinium groups arrayed on one face of the helix to interact with membranes. nih.gov

Peptoid Chimeras: Peptoids, or N-substituted glycines, lack backbone chirality and are completely resistant to proteolysis. nih.gov Hybrid structures combining α-amino acids like homoarginine with β-peptoid residues have been investigated. nih.gov These chimeras can leverage the membrane-interacting properties of the homoarginine guanidinium group while benefiting from the stability of the peptoid backbone. nih.gov

Sugar Scaffolds: Carbohydrates, such as β-D-glucose, have been used as rigid scaffolds to present amino acid side chains in a specific spatial orientation, mimicking the β-turns found in many biologically active peptides. nih.gov The side chain of homoarginine can be attached to the glucose core to mimic the key lysine or arginine residue in a peptide's binding epitope.

Template-Based Scaffolds: Small organic molecules, such as a D-Pro-L-Pro template, can be used to induce and stabilize a specific conformation, like a β-hairpin. uzh.ch The side chains of amino acids, including homoarginine, are then appended to this template to create a structure that mimics a protein's binding surface. uzh.ch

Integration into Hybrid Constructs

This compound is also a key component in the synthesis of hybrid molecules where a peptide sequence is conjugated to another type of molecule, such as a small molecule, lipid, or carbohydrate. nih.govrsc.org This strategy aims to combine the properties of both moieties to create a construct with enhanced or novel functions. mdpi.com

Peptide-Small Molecule Hybrids: A peptide containing homoarginine can be linked to a small molecule drug. nih.govmdpi.com The peptide part can act as a targeting agent, guiding the small molecule to a specific receptor or cell type, while the homoarginine residue can facilitate cell entry.

Lipidated Peptides: The attachment of a lipid chain (e.g., palmitic acid) to a peptide containing homoarginine is a common strategy to increase its half-life by promoting binding to serum albumin and to enhance its interaction with cell membranes. nih.govfrontiersin.orggoogle.com This has been explored for analogs of parathyroid hormone and relaxin, where homoarginine is sometimes substituted for other residues to optimize receptor binding and signaling. nih.govgoogle.com

Glycopeptides: The synthesis of peptides containing both homoarginine and carbohydrate modifications results in glycopeptides. nih.govnih.gov The Fmoc-SPPS methodology is compatible with the incorporation of both this compound and pre-formed glycosylated amino acid building blocks (e.g., Fmoc-Ser(GalNAc)-OH). nih.govwur.nl These constructs are used to study the effects of glycosylation on peptide structure and function, which can include protection from proteolysis. nih.gov

Advanced Analytical and Spectroscopic Characterization

Chromatographic Separation Techniques

Chromatography is a cornerstone for the purification and analysis of Fmoc-protected amino acids. The selection of a specific technique is dictated by the analytical objective, whether it be routine purity assessment, enantiomeric separation, or preparative isolation.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for assessing the purity of N-Fmoc-L-homoarginine. Due to the presence of the bulky, nonpolar Fmoc group, reversed-phase HPLC (RP-HPLC) is the method of choice.

Typical RP-HPLC systems for the analysis of this compound employ a C18 stationary phase. The mobile phase usually consists of a gradient of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous solution containing an ion-pairing agent like trifluoroacetic acid (TFA) or formic acid. phenomenex.com The acidic additive serves to protonate the carboxylic acid and guanidinium (B1211019) groups, improving peak shape and retention. Detection is most commonly performed using UV spectrophotometry, leveraging the strong chromophore of the Fmoc group, typically at wavelengths around 265 nm or 301 nm.

For chiral purity analysis, specialized chiral stationary phases (CSPs) are necessary. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have demonstrated broad applicability for the enantioseparation of a wide range of N-Fmoc-α-amino acids under reversed-phase conditions. phenomenex.comphenomenex.com Mobile phases for such separations often consist of acetonitrile and water with acidic additives like TFA or formic acid. phenomenex.com

Table 1: Illustrative HPLC Parameters for N-Fmoc-Amino Acid Analysis Note: These are general conditions for Fmoc-amino acids and are applicable to this compound.

| Parameter | Typical Setting |

| Column | Reversed-Phase C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Column Temperature | Ambient (e.g., 25 °C) |

Ion-Exchange Chromatography Applications

Ion-exchange chromatography (IEC) separates molecules based on their net charge. ucl.ac.uk this compound, possessing a strongly basic guanidinium group on its side chain, is amenable to cation-exchange chromatography. In this technique, the stationary phase consists of a resin with covalently attached anionic functional groups (e.g., sulfonate groups). 193.16.218

At a pH below the pKa of the guanidinium group (~12.5), this compound will carry a net positive charge and bind to the cation-exchange column. Elution is typically achieved by increasing the ionic strength of the mobile phase with a salt gradient (e.g., NaCl) or by increasing the pH to neutralize the positive charge on the analyte. ucl.ac.uk

While highly effective for underivatized amino acids, IEC is more commonly employed as a preparative or "cleanup" step for basic amino acids prior to derivatization and subsequent RP-HPLC analysis. For instance, a weakly acidic cation exchange resin can be used to isolate basic amino acids like arginine, lysine (B10760008), and ornithine from complex biological samples before they are derivatized with 9-fluorenylmethyl chloroformate (FMOC-Cl) for RP-HPLC analysis. nih.gov

Reversed-Phase Chromatography for Derivatized Amino Acids

As introduced in section 4.1.1, reversed-phase chromatography is the predominant analytical method for this compound. The Fmoc group imparts significant hydrophobicity to the molecule, leading to strong retention on nonpolar stationary phases like C18 or C8. This allows for excellent separation from more polar impurities, such as the free L-homoarginine or hydrolysis byproducts.

The separation of different Fmoc-amino acids from each other is governed by the polarity of their respective side chains. Given the relatively polar and bulky side chain of homoarginine, its retention time will differ significantly from Fmoc-amino acids with nonpolar (e.g., Fmoc-Leucine) or acidic (e.g., Fmoc-Aspartic Acid) side chains. The use of volatile buffers, such as ammonium (B1175870) trifluoroacetate (B77799) or ammonium acetate, in the mobile phase makes these methods compatible with mass spectrometry for peak identification and confirmation. sigmaaldrich.com

Mass Spectrometry (MS) in Research

Mass spectrometry is an indispensable tool for the structural elucidation and confirmation of this compound. It provides precise mass information that confirms the molecular identity of the compound.

HPLC-Electrospray Ionization-Tandem Mass Spectrometry (HPLC-ESI-MS/MS)

Coupling HPLC with electrospray ionization-tandem mass spectrometry provides a powerful platform for both the separation and definitive identification of this compound. ESI is a soft ionization technique that typically generates protonated molecular ions, [M+H]+, with minimal fragmentation.

For this compound (C₂₂H₂₆N₄O₄, Molecular Weight: 410.47 g/mol ), the expected precursor ion in positive mode ESI-MS would be observed at a mass-to-charge ratio (m/z) of 411.2.

Tandem mass spectrometry (MS/MS) involves the isolation of this precursor ion, followed by its fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide structural information. Studies on the fragmentation of Fmoc-protected dipeptides have shown characteristic fragmentation patterns. nih.gov A key fragmentation pathway involves the cleavage of the Fmoc group, which can result in a characteristic ion at m/z 179, corresponding to the dibenzofulvene moiety, or m/z 197 if it includes a proton and a carbonyl group. Another expected fragmentation is the loss of the entire Fmoc-O- group. For underivatized L-homoarginine, characteristic fragments are observed at m/z 144. nih.gov The fragmentation of the protonated this compound is therefore expected to produce a combination of fragments related to both the Fmoc protecting group and the homoarginine structure.

Table 2: Predicted ESI-MS/MS Transitions for this compound

| Precursor Ion (m/z) | Predicted Product Ions (m/z) | Description of Fragment Loss |

| 411.2 [M+H]⁺ | 222.1 | Loss of the Fmoc group |

| 411.2 [M+H]⁺ | 197.1 | Fragment related to the Fmoc group |

| 411.2 [M+H]⁺ | 179.1 | Dibenzofulvene fragment from Fmoc group |

MALDI-TOF MS for Peptide Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a rapid and sensitive technique widely used in proteomics and peptide analysis. While it can be used to confirm the mass of individual Fmoc-amino acids, its primary utility in this context is for monitoring the progress of solid-phase peptide synthesis (SPPS), where this compound is used as a building block. chempep.com

During SPPS, small amounts of the resin-bound peptide can be cleaved and analyzed by MALDI-TOF MS to verify that the correct amino acid has been successfully coupled at each step. The incorporation of this compound would be confirmed by a mass increase of 392.45 Da (the mass of the Fmoc-homoarginine residue minus water) in the peptide chain.

Interestingly, research has shown that converting lysine residues to homoarginine in tryptic peptides significantly enhances their detection sensitivity in MALDI-TOF MS. This "arginine effect" is due to the higher gas-phase basicity of the guanidinium group compared to the primary amine of lysine, which promotes more efficient ionization. This principle underscores the favorable ionization properties of the homoarginine side chain in mass spectrometric analyses.

Stable Isotope Dilution Mass Spectrometry for Quantification

Stable isotope dilution (SID) coupled with mass spectrometry (MS) is a gold-standard method for the accurate quantification of amino acids and their derivatives, including L-homoarginine. This technique relies on the addition of a known quantity of a stable isotope-labeled version of the analyte (e.g., L-[¹³C₆]-Homoarginine or d₄-L-homoarginine) as an internal standard to the sample. nih.govresearchgate.net Because the internal standard is chemically identical to the analyte, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer, effectively correcting for matrix effects and variations during sample preparation and analysis. researchgate.net

The sample preparation typically involves protein precipitation followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net Detection is performed in the positive electrospray ionization (ESI+) mode, monitoring specific mass-to-charge (m/z) transitions for both the native analyte and the isotope-labeled internal standard. nih.gov This approach offers high sensitivity, precision, and high sample throughput, making it suitable for analyzing biological samples like human plasma. nih.gov The method's accuracy is consistently high, with deviations often better than 5%. researchgate.net

Table 1: Example of LC-MS/MS Parameters for L-Homoarginine Quantification

| Parameter | Value | Reference |

|---|---|---|

| Analytical Method | Stable Isotope Dilution LC-MS/MS | nih.gov |

| Internal Standard | L-[¹³C₆]-Homoarginine | nih.gov |

| Ionization Mode | Electrospray Ionization Positive (ESI+) | nih.gov |

| L-homoarginine Transition | m/z 245 → m/z 211 | nih.gov |

| L-[¹³C₆]-homoarginine Transition | m/z 251 → m/z 217 | nih.gov |

| Intra-day Precision | < 2% RSD | researchgate.net |

Spectroscopic Analysis of Homoarginine-Containing Structures

Spectroscopic methods are indispensable for characterizing the structural and conformational properties of molecules containing the homoarginine residue.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure of peptides and proteins in solution. uzh.ch For peptides incorporating homoarginine or its mimetics, NMR is crucial for confirming the retention of stereochemical integrity during synthesis. nih.gov Techniques like Total Correlation Spectroscopy (TOCSY) can be used to differentiate between diastereomers derived from L- and D-amino acids, ensuring that no epimerization has occurred during the synthetic process. nih.gov

Furthermore, NMR provides detailed information at the atomic level. chemrxiv.org Key parameters derived from 1-D and 2-D NMR spectra include:

Amide Chemical Shift Dispersion: A wider range of amide chemical shifts is indicative of a folded, ordered peptide structure, whereas a narrow range suggests a disordered conformation. chemrxiv.org

Nuclear Overhauser Effect (NOE): The NOE depends on the distance between interacting spins and is used to determine the spatial proximity of protons, which is essential for calculating the three-dimensional structure. uzh.ch

Scalar Couplings: Determination of scalar couplings provides information about dihedral angle restraints, further refining the structural model. uzh.ch

Circular Dichroism (CD) spectroscopy is a widely used technique to investigate the secondary structure of peptides. nih.govnih.gov It measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules. The resulting CD spectrum in the far-UV region (190–250 nm) provides a characteristic signature for different types of secondary structures, such as α-helices, β-sheets, and random coils. nih.govnih.gov

This method is particularly valuable for studying how the conformation of homoarginine-containing peptides changes in response to different environments, such as in aqueous buffers versus membrane-mimicking media like trifluoroethanol (TFE) or lipid vesicles. nih.govresearchgate.net By analyzing the CD spectra, researchers can gain insights into the structural transitions that may be critical for the peptide's biological function. nih.gov

For the sensitive quantification of homoarginine, especially in biological samples, high-performance liquid chromatography (HPLC) coupled with fluorescence detection is frequently employed. nih.govmdpi.com Since most amino acids are not naturally fluorescent, a derivatization step is required either before (pre-column) or after (post-column) chromatographic separation. shimadzu.comshimadzu.com

Pre-column derivatization is a common approach where the amino acid is reacted with a fluorogenic reagent. shimadzu.com Commonly used reagents include:

o-Phthalaldehyde (OPA): Reacts with primary amino groups in the presence of a thiol to form highly fluorescent isoindole derivatives. nih.gov This method is simple, sensitive, and easily automated. nih.gov

9-Fluorenylmethyl Chloroformate (FMOC): Reacts with both primary and secondary amino acids, which is advantageous when analyzing mixtures that include amino acids like proline. shimadzu.comjasco-global.com

The derivatized compounds are then separated on a reversed-phase column and detected by a fluorescence detector set to the specific excitation and emission wavelengths of the derivative. nih.gov Fluorescence detection offers high selectivity and sensitivity, often hundreds of times greater than UV detection, allowing for the detection of analytes at femtomole levels. nih.govshimadzu.com

Table 2: Common Derivatization Reagents for Fluorescence Detection of Amino Acids

| Reagent | Reacts With | Excitation (λex) | Emission (λem) | Reference |

|---|---|---|---|---|

| o-Phthalaldehyde (OPA) | Primary amines | 340 nm | 450 nm | nih.gov |

| 9-Fluorenylmethyl Chloroformate (FMOC) | Primary & Secondary amines | 266 nm | 305 nm | jasco-global.com |

Amino Acid Analysis Methodologies

Amino acid analysis is essential for determining the composition and quantity of amino acids in a sample, such as a protein hydrolysate or a biological fluid. altabioscience.com The gold standard and most robust method combines ion-exchange chromatography (IEX) with post-column derivatization. altabioscience.com

In this methodology, the amino acids are first separated based on their ionic properties on an IEX column. altabioscience.com After separation, a derivatizing reagent is continuously mixed with the column effluent. Ninhydrin is the most common reagent for this purpose; it reacts with amino acids to produce a distinct purple-colored compound (or yellow for secondary amines) that can be detected photometrically at 570 nm. altabioscience.comfujifilm.com The intensity of the color produced is directly proportional to the concentration of the amino acid. altabioscience.com

This post-column derivatization method is highly regarded for its accuracy and reproducibility because the derivatization reaction occurs after the separation, minimizing interference from the sample matrix. shimadzu.comaltabioscience.com It is superior to older methods that measure total nitrogen, as it specifically quantifies amino acids and can distinguish proteinogenic from non-protein nitrogen. altabioscience.com

Mechanistic and Biochemical Research Investigations Excluding Clinical Outcomes

Homoarginine as a Substrate in Enzymatic Transformations

L-homoarginine, the functional component of N-Fmoc-L-homoarginine, is recognized by several enzyme systems, where it can act as a substrate or an inhibitor. This dual activity allows researchers to probe the mechanisms of various biochemical pathways.

Investigations of Prenyltransferase Activity

Prenyltransferases are enzymes that catalyze the attachment of prenyl groups to acceptor molecules. The prenyltransferase AutF, from the autumnalamide biosynthetic pathway, has been shown to target the guanidinium (B1211019) moiety of arginine and homoarginine. nih.gov In a notable investigation, AutF was capable of processing this compound with a 30% yield, demonstrating its utility as a biochemical tool. nih.gov The prenylation was confirmed to occur on the Nω of the homoarginine guanidinium group. nih.gov This enzymatic modification of this compound provides a method for producing a valuable reagent for the solid-phase synthesis of peptides containing prenylated homoarginine residues. nih.gov While AutF could not process a homoarginine-containing peptide, its activity on the single, Fmoc-protected amino acid was significant. nih.gov

| Substrate | Processing Yield |

|---|---|

| Fmoc-L-homoarginine-OH | 30% |

| N-α-Boc-L-Arg | <1.5% |

| N-α-Fmoc-L-Arg | <1.5% |

| Z-L-Arg-OH | <1.5% |

| Homoarginine-containing peptide | No processing observed |

Role in Nitric Oxide Synthase Pathways (mechanistic studies)

L-homoarginine serves as an alternative substrate for nitric oxide synthase (NOS), the enzyme family responsible for producing nitric oxide (NO) from L-arginine. nih.govuni-greifswald.denih.gov All three isoforms of NOS can utilize homoarginine, converting it to homocitrulline and NO. nih.govfrontiersin.org Mechanistically, homoarginine competes with the primary substrate, L-arginine, for the enzyme's active site. uni-greifswald.de

Enzyme Inhibition Mechanisms (e.g., arginase, alkaline phosphatase)

Beyond serving as a substrate, L-homoarginine functions as an inhibitor for key enzymes, a property explored through the synthesis of homoarginine-containing molecules.

Arginase: L-homoarginine is a known inhibitor of arginase, the enzyme that converts L-arginine to ornithine and urea. nih.gov By inhibiting arginase, L-homoarginine can theoretically increase the bioavailability of L-arginine for the competing NOS pathway, potentially leading to higher NO synthesis. nih.govnih.gov Kinetic studies have quantified the inhibitory effects of L-homoarginine on the two mammalian isoforms, arginase 1 and arginase 2. nih.gov However, the inhibitory constants (Ki) are in the millimolar range, suggesting that this inhibition is unlikely to be significant at normal physiological concentrations of L-homoarginine, which are in the low micromolar range. nih.govnih.gov

| Enzyme Isoform | IC₅₀ (mM) | Ki (mM) |

|---|---|---|

| Arginase 1 | 8.14 ± 0.52 | 6.1 ± 0.50 |

| Arginase 2 | 2.52 ± 0.01 | 1.73 ± 0.10 |

Alkaline Phosphatase (AP): L-homoarginine acts as a non-competitive inhibitor of alkaline phosphatases, particularly the isoforms found in bone and liver. uni-greifswald.denih.gov This inhibitory effect is organ-specific. nih.gov Research has demonstrated that L-homoarginine can inhibit the proliferation and alkaline phosphatase activity of mouse osteosarcoma cells in culture. nih.gov The ability of L-homoarginine to inhibit hepatic AP may play a role in regulating bile secretion. uni-greifswald.de

Studies on Protein and Peptide Interactions

The incorporation of L-homoarginine into peptides using this compound is a key strategy for investigating and modulating peptide-protein interactions. The unique structural properties of the homoarginine side chain can influence molecular recognition and binding affinity. chemimpex.com

Molecular Recognition Mechanisms

Molecular recognition involves the specific, non-covalent binding between molecules. wisconsin.edu The interaction of peptides containing basic amino acids like arginine and homoarginine is often driven by electrostatic forces and hydrogen bonding. universiteitleiden.nl The positively charged guanidinium group on the homoarginine side chain is critical for these interactions, readily forming ionic bonds with negatively charged residues on proteins or the phosphate (B84403) backbone of nucleic acids. chemimpex.comnih.gov

The use of this compound allows for the precise placement of this recognition motif within a peptide sequence. The additional methylene (B1212753) group in the homoarginine side chain, compared to arginine, extends the reach of the guanidinium group, potentially altering the geometry and specificity of its interactions with binding partners. This structural nuance can be exploited to design peptides with tailored recognition properties for specific biological targets.

Influence on Binding Affinity

The introduction of L-homoarginine into peptide structures can significantly influence their binding affinity for target proteins and other biomolecules. chemimpex.com The enhanced cationic character and increased side-chain length can lead to improved binding and biological activity. chemimpex.com For instance, cyclic peptides, which often have constrained conformations, can exhibit higher target binding affinity when they contain basic residues like homoarginine. nih.gov

By systematically replacing arginine with homoarginine in a peptide sequence—a process facilitated by this compound in solid-phase synthesis—researchers can fine-tune binding characteristics. The longer, more flexible side chain of homoarginine may allow the terminal guanidinium group to access binding pockets or form more stable electrostatic interactions that are not possible for the shorter arginine side chain. This modulation of binding affinity is a cornerstone of rational drug design and the development of highly specific peptide-based therapeutics. chemimpex.com

Modulation of Molecular Stability

While direct research into the specific effects of this compound on molecular stability is not extensively documented, the influence of its core component, the arginine family, is well-studied. Arginine and lysine (B10760008), both positively charged basic amino acids, are known to play significant roles in protein stability through electrostatic interactions. plos.org The guanidinium group of arginine, in particular, can form a greater number of electrostatic interactions than lysine, which may contribute to more stable ionic interactions. plos.org Studies involving the mutation of surface lysine residues to arginines in proteins like Green Fluorescent Protein (GFP) have shown increased stability against chemical denaturants. plos.org Furthermore, arginine is frequently used as a solution additive to stabilize proteins and prevent aggregation during processes like protein refolding. nih.gov It is proposed that arginine deters aggregation by slowing down the association reactions between protein molecules. nih.gov

Genetic Code Expansion and Non-Canonical Amino Acid Incorporation

Genetic code expansion is a powerful technique in synthetic biology that allows for the incorporation of non-canonical amino acids (ncAAs), like L-homoarginine, into proteins, thereby introducing novel chemical, structural, and functional properties. frontiersin.orgmdpi.com This process typically involves the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and a corresponding transfer RNA (tRNA) pair. mdpi.com This orthogonal system works in parallel to the host cell's natural translational machinery, recognizing a specific codon—often a reassigned stop codon like UAG (amber) or a rare sense codon—to insert the desired ncAA at a specific site within a protein's sequence. mdpi.comfrontiersin.org

Site-Specific Incorporation into Proteins

The successful site-specific incorporation of L-homoarginine into proteins has been demonstrated in various research settings. One notable method utilizes an in vitro translation system where messenger RNAs (mRNAs) containing a unique CGGG codon are translated. nih.gov An aminoacyl-tRNA with the corresponding CCCG anticodon, charged with L-homoarginine by a yeast arginyl-tRNA synthetase, recognizes this codon and incorporates the amino acid analog into the growing polypeptide chain. nih.gov

Another approach has been developed for an in vivo system in E. coli. This method repurposed the rare arginine codon AGG to encode for L-homoarginine. frontiersin.orgresearchgate.net By engineering a specific pair of an archaeal pyrrolysyl-tRNA synthetase and its cognate tRNA (tRNAPylCCU), researchers successfully directed the incorporation of L-homoarginine at sites specified by the AGG codon. frontiersin.orgresearchgate.net To enhance the efficiency of this system, the native AGG codons within essential E. coli genes were replaced with other synonymous arginine codons. frontiersin.org

Bio-inspired and Supramolecular Assembly Research

The N-terminal fluorenylmethoxycarbonyl (Fmoc) group is a key driver for the self-assembly of amino acids and peptides into well-ordered nanostructures. beilstein-journals.orgaalto.fi The aromatic Fmoc moiety promotes π-π stacking interactions, which, in combination with other non-covalent forces like hydrogen bonding and hydrophobic effects, leads to the formation of supramolecular structures such as nanofibers, nanotubes, and hydrogels. aalto.finih.govnih.gov These materials are of great interest for applications in tissue engineering and controlled drug delivery. nih.gov

Self-Assembly Characteristics of this compound

This compound (Fmoc-hArg) exhibits unique self-assembly behavior, particularly in ternary solutions of dimethylsulfoxide (DMSO), and water. nih.govresearchgate.net When dissolved in DMSO, Fmoc-hArg forms a clear solution. nih.gov However, the addition of water or aging of the DMSO solution can trigger self-assembly and phase separation. nih.gov

The resulting structures are highly dependent on the solvent composition. In turbid solutions, concentrated-phase droplets of Fmoc-hArg form, which then act as nucleation centers for the growth of more ordered structures like spherulites and needle-like crystals. nih.govresearchgate.net This behavior is distinct from other Fmoc-amino acids, such as Fmoc-Arginine, which has been observed to self-assemble into plate-like crystals under different conditions. aalto.fi

| Fmoc-Amino Acid | Solvent System | Observed Self-Assembled Structures |

|---|---|---|

| This compound | DMSO-Water Mixture | Concentrated-phase droplets, spherulites, needle-like crystals nih.govresearchgate.net |

| Fmoc-Arginine | Aqueous Solution | Plate-like crystals aalto.fi |

| Fmoc-Alanine | Aqueous Solution | Fibril-like objects nucleating from spherical cores aalto.fi |

| Fmoc-Phenylalanine | Aqueous Solution | Straight and twisted fibrils, nanotapes aalto.fi |

Liquid-Liquid Phase Separation Phenomena

Liquid-liquid phase separation (LLPS) is a fundamental process by which biomolecules condense into distinct, liquid-like droplets within a surrounding medium. This phenomenon is critical for the formation of membraneless organelles in cells. nih.govresearchgate.net Fmoc-protected amino acids have been proposed as a simple model system to study the molecular mechanisms of LLPS. nih.gov

This compound demonstrates a unique "turn-over phase separation" in DMSO-water mixtures. nih.govresearchgate.net Initially soluble in pure DMSO, the system becomes turbid (phase-separated) upon aging. nih.gov Interestingly, the addition of water to this turbid solution, up to a volume fraction of 0.2 to 0.4, causes the solution to become clear again, indicating re-dissolution. Further addition of water leads to renewed turbidity. nih.gov The concentrated-phase droplets that form during LLPS are crucial precursors to crystallization. nih.govresearchgate.net This complex phase behavior is explained by the competition between micellization and phase separation, a phenomenon that can be theoretically described by the Flory-Huggins theory. nih.gov

Formation of Bio-Organic Scaffolds

N-(9-fluorenylmethoxycarbonyl)-L-homoarginine (this compound) is a functionalized amino acid that serves as a fundamental building block for the creation of bio-organic scaffolds. nih.govchemimpex.com These scaffolds, typically in the form of hydrogels, are three-dimensional, water-swollen networks of self-assembled nanofibers. acs.orgresearchgate.net Their formation is a sophisticated example of supramolecular chemistry, driven by a series of specific non-covalent interactions that guide the spontaneous organization of individual molecules into ordered, functional structures. nih.govresearchgate.net

The process of self-assembly is primarily initiated by the fluorenylmethoxycarbonyl (Fmoc) group attached to the L-homoarginine molecule. mdpi.com This large, aromatic moiety is inherently hydrophobic and drives the aggregation of molecules to minimize contact with an aqueous environment. nih.govmdpi.com The key interactions governing the formation of these scaffolds are:

π-π Stacking: The flat, planar structure of the fluorenyl rings allows them to stack on top of one another, a phenomenon known as π-π stacking. mdpi.comsemanticscholar.org This interaction is a major driving force for the initial aggregation and alignment of the this compound molecules, forming the core of the resulting nanofibers. semanticscholar.org

The interplay of these forces causes this compound molecules to assemble into elongated, high-aspect-ratio nanofibers. As the concentration of these fibers increases, they entangle to form a complex 3D network that immobilizes water molecules, resulting in the formation of a hydrogel. qub.ac.uknih.gov The physical properties of these scaffolds, such as their stiffness, porosity, and stability, can be finely tuned by altering external conditions like pH or by co-assembling this compound with other Fmoc-amino acids. semanticscholar.orgnih.govrsc.org

These bio-organic scaffolds are of significant interest in biomedical fields like tissue engineering and drug delivery. researchgate.netnih.gov They can mimic the natural extracellular matrix (ECM), providing a supportive environment for cell adhesion, proliferation, and differentiation. rsc.orgresearchgate.net Furthermore, the porous network of the hydrogel can be used to encapsulate and facilitate the controlled, sustained release of therapeutic agents. researchgate.netresearchgate.net

| Interaction Type | Molecular Moiety Involved | Role in Scaffold Formation |

|---|---|---|

| π-π Stacking | Fmoc Group (Fluorenyl Rings) | Initiates self-assembly and drives the formation of the nanofiber core. |

| Hydrogen Bonding | Amino Acid Backbone, Guanidinium Group | Stabilizes the nanofiber structure through β-sheet formation and cross-linking. |

| Hydrophobic Interactions | Fmoc Group, Homoarginine Side Chain | Contributes to the overall stability of the aggregated structure in an aqueous environment. |

Natural Occurrence and Biosynthetic Pathways (Excluding Human Physiology)

While this compound is a synthetic compound used for biomaterial fabrication, its core structure, L-homoarginine, is a naturally occurring non-proteinogenic amino acid. wikipedia.org It is structurally a higher homolog of L-arginine, with an additional methylene group in its side chain. wikipedia.org Its presence has been identified in various non-human biological sources, and its synthesis follows specific enzymatic pathways.

Natural Occurrence

L-homoarginine has been found in legumes, particularly in pea pulses from plants like Lathyrus sativus and Lathyrus cicera. nih.gov In the microbial world, L-homoarginine has been shown to act as a growth inhibitor for certain microorganisms, including Staphylococcus aureus, Escherichia coli, and Candida albicans, suggesting it may function as an antimetabolite of arginine in these organisms. wikipedia.org It is also a key component of phaseolotoxin, a toxin produced by the phytopathogenic bacterium Pseudomonas syringae pv. phaseolicola, which causes "halo blight" disease in bean plants. researchgate.net

Biosynthetic Pathways

The biosynthesis of L-homoarginine in organisms outside of mammals primarily involves the transfer of an amidino group to the ε-amino group of L-lysine. This process is analogous to the final step of L-arginine synthesis from L-ornithine.

In bacteria such as Pseudomonas syringae pv. phaseolicola, the synthesis of L-homoarginine is a critical step in producing phaseolotoxin. researchgate.net The reaction is catalyzed by a specific enzyme:

L-arginine:L-lysine amidinotransferase (Amidinotransferase AmtA): This enzyme facilitates the transfer of an amidino group from L-arginine to L-lysine. The products of this reaction are L-homoarginine and L-ornithine. researchgate.net This pathway effectively channels precursors from primary metabolism (L-arginine and L-lysine) into the production of a specialized secondary metabolite. researchgate.net

The general biosynthesis of the precursor L-lysine in bacteria and plants follows the diaminopimelic acid (DAP) pathway, which starts from aspartate and pyruvate. biologydiscussion.com L-arginine is synthesized from L-glutamate via the intermediate L-ornithine in a well-established pathway found in a vast majority of prokaryotes. researchgate.netnih.gov Therefore, the building blocks for L-homoarginine synthesis are derived from central metabolic pathways.

| Enzyme | Organism Type | Reaction Catalyzed | Precursors | Products |

|---|---|---|---|---|

| L-arginine:L-lysine amidinotransferase (AmtA) | Bacteria (e.g., Pseudomonas syringae) | Transfers an amidino group from L-arginine to the ε-amino group of L-lysine. | L-arginine, L-lysine | L-homoarginine, L-ornithine |

Future Directions and Emerging Research Avenues

Innovations in Synthetic Strategies

The synthesis of N-Fmoc-L-homoarginine and its incorporation into peptides is an area of ongoing refinement, with a focus on efficiency, sustainability, and the creation of complex peptide structures.

Chemo-enzymatic Methods: A promising innovation lies in the use of chemo-enzymatic strategies. These methods combine the precision of enzymatic catalysis with the versatility of chemical synthesis. For instance, enzymes like alcalase can be used for the hydrolysis of Fmoc-peptide esters under mild conditions, which is particularly useful for preparing Fmoc-peptide fragments that can be later assembled into larger peptides. This approach avoids the harsh basic conditions of traditional saponification that could cleave the base-labile Fmoc protecting group.

Green Chemistry Approaches: There is a significant push towards "greener" solid-phase peptide synthesis (SPPS). Traditional SPPS relies on hazardous solvents like N,N-dimethylformamide (DMF). Research is actively exploring more environmentally benign alternatives. Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), ethyl acetate, and N-butylpyrrolidinone (NBP) are being investigated for their efficacy in dissolving Fmoc-amino acids and their compatibility with SPPS protocols. NBP, in particular, has shown promise as it can effectively replace DMF and may even reduce side reactions like racemization and aspartimide formation. The development of these greener protocols will make the synthesis of homoarginine-containing peptides more sustainable.

| Solvent | Type | Application in Fmoc-SPPS | Reference |

| N,N-Dimethylformamide (DMF) | Traditional | Standard solvent for washing, deprotection, and coupling | |

| 2-Methyltetrahydrofuran (2-MeTHF) | Green Alternative | Coupling, Fmoc removal, and washing steps | |

| Ethyl Acetate | Green Alternative | Used in combination with other green solvents for washing | |

| N-Butylpyrrolidinone (NBP) | Green Alternative | Replacement for DMF, potentially reducing side reactions |

Advanced Applications in Peptide and Peptidomimetic Science

This compound is a key component in the design of novel peptides and peptidomimetics with tailored properties for therapeutic and research applications.

Solid-Phase Peptide Synthesis (SPPS): The use of this compound in Fmoc-based SPPS is well-established and continues to be a primary application. Incorporating homoarginine in place of arginine can confer unique properties to the resulting peptide. For example, peptides containing homoarginine have been shown to exhibit increased resistance to degradation by trypsin-like enzymes. This enhanced stability is a desirable characteristic for therapeutic peptides. The development of more efficient and greener SPPS methods will further facilitate the synthesis of these modified peptides.

Peptidomimetics: Peptidomimetics are compounds that mimic the structure and function of peptides but have modified chemical structures to improve properties such as stability and bioavailability. The incorporation of homoarginine, an unnatural amino acid, is a strategy used in the design of peptidomimetics. By replacing arginine with homoarginine, researchers can create peptide analogs with altered conformations and biological activities. This approach is being explored for the development of new antimicrobial agents and other therapeutics.

Development of Novel Analytical Probes

While the direct application of this compound in analytical probes is an emerging area, the principles of peptide-based probe design suggest significant potential.

Fluorescent Probes for Enzyme Activity: Peptide-based fluorescent probes are valuable tools for studying enzyme activity in biological systems. These probes are often designed with a fluorophore and a quencher, where enzymatic cleavage of a specific peptide sequence leads to a fluorescent signal. Unnatural amino acids can be incorporated into these peptide sequences to enhance selectivity and resistance to non-specific cleavage. This compound could be used to synthesize peptide substrates for proteases, where the presence of homoarginine could modulate the probe's interaction with the target enzyme. The development of such probes would allow for the sensitive and specific monitoring of enzymatic activity in real-time.

Exploration of Self-Assembled Systems

The self-assembly of small molecules into ordered nanostructures is a rapidly growing field with applications in materials science and medicine. The Fmoc group, due to its aromatic nature, can drive the self-assembly of amino acids into various nanostructures, including nanofibers, nanotubes, and hydrogels.

Hydrogels for Biomedical Applications: Fmoc-dipeptides and even single Fmoc-amino acids have been shown to form hydrogels that can serve as scaffolds for tissue engineering and controlled drug delivery. These self-assembled materials are of great interest due to their biocompatibility and tunable properties. The incorporation of functional motifs, such as the cell-adhesion sequence RGD, into these self-assembling systems can enhance their biological activity. It is conceivable that this compound could be used to create novel self-assembling systems with unique properties conferred by the homoarginine side chain.

Unveiling Broader Biochemical Roles

Research into the biological significance of L-homoarginine, the deprotected form of this compound, is revealing its importance in various physiological and pathological processes.

A Biomarker for Cardiovascular Disease: A growing body of evidence indicates that low circulating levels of L-homoarginine are associated with an increased risk of cardiovascular disease and mortality. This has established L-homoarginine as a promising biomarker for cardiovascular health. Further research is needed to fully understand whether low L-homoarginine is a causative factor or simply a marker of cardiovascular dysfunction.

Metabolism and Synthesis: The primary enzyme responsible for the endogenous synthesis of L-homoarginine is L-argin

Q & A

Q. What is the role of the Fmoc group in N-Fmoc-L-homoarginine during solid-phase peptide synthesis (SPPS)?

The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amino group during SPPS, allowing selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF). This orthogonality prevents side-chain interference, particularly critical for homoarginine’s guanidinium group. After chain elongation, the Fmoc group is cleaved, leaving other acid-labile protecting groups (e.g., Pbf on homoarginine) intact .

Q. How can researchers purify this compound derivatives after synthesis?